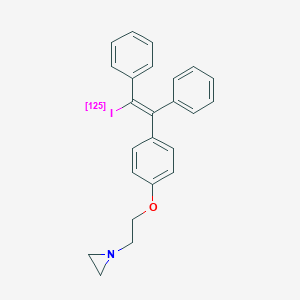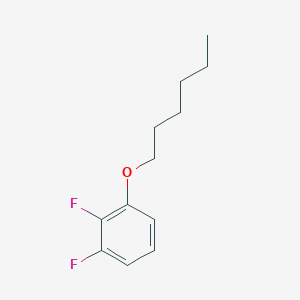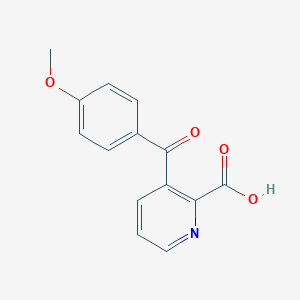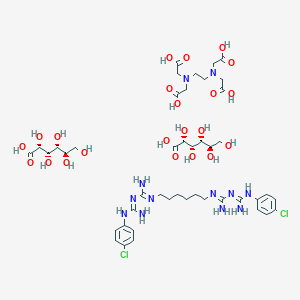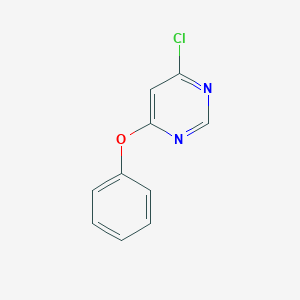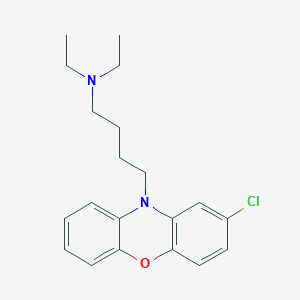![molecular formula C10H4N4 B038889 7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile CAS No. 116996-91-9](/img/structure/B38889.png)
7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile, commonly known as DADTC, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DADTC is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of neurodegenerative diseases. It may also modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that DADTC exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DADTC is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, its broad range of potential applications makes it a versatile tool for scientific research. However, one limitation of DADTC is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the scientific research of DADTC. One area of focus is the development of more efficient synthesis methods that can yield higher purity compounds. Another area of focus is the investigation of its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DADTC and its potential interactions with other compounds.
Métodos De Síntesis
DADTC can be synthesized through a multistep process involving the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with various amines. The reaction yields a mixture of isomers, which can be separated through chromatography. The purity of the compound can be confirmed through NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
DADTC has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. In addition, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
116996-91-9 |
|---|---|
Nombre del producto |
7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile |
Fórmula molecular |
C10H4N4 |
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
7,10-diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile |
InChI |
InChI=1S/C10H4N4/c11-1-3-4(2-12)14-10-8-5-6(8)7(5)9(10)13-3/h5-8H |
Clave InChI |
QYZWSVZHEMUGTF-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(N=C2C3C4C3C4C2=N1)C#N |
SMILES canónico |
C(#N)C1=C(N=C2C3C4C3C4C2=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



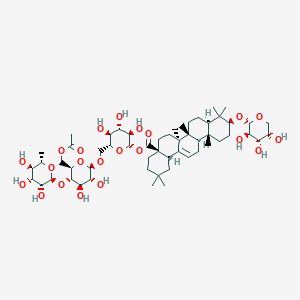
![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)

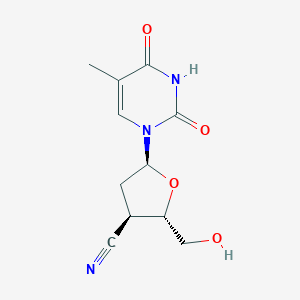
![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
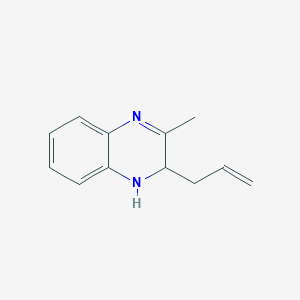
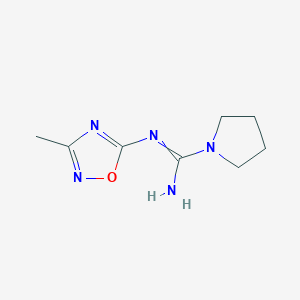
![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)
